1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 724738-62-9
VCID: VC7745766
InChI: InChI=1S/C13H11N3O3/c1-7-4-3-5-16-10(7)14-11-8(12(16)17)6-9(13(18)19)15(11)2/h3-6H,1-2H3,(H,18,19)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)O
Molecular Formula: C13H11N3O3
Molecular Weight: 257.249

1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

CAS No.: 724738-62-9

Cat. No.: VC7745766

Molecular Formula: C13H11N3O3

Molecular Weight: 257.249

* For research use only. Not for human or veterinary use.

1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - 724738-62-9

Specification

CAS No. 724738-62-9
Molecular Formula C13H11N3O3
Molecular Weight 257.249
IUPAC Name 6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Standard InChI InChI=1S/C13H11N3O3/c1-7-4-3-5-16-10(7)14-11-8(12(16)17)6-9(13(18)19)15(11)2/h3-6H,1-2H3,(H,18,19)
Standard InChI Key LFWSYZJPYDTSNZ-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound’s systematic IUPAC name, 1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, reflects its intricate polycyclic architecture. Key identifiers include:

PropertyValue
CAS Registry Number724738-62-9
Molecular FormulaC₁₄H₁₁N₃O₃
Molecular Weight285.26 g/mol
Purity (Commercial)≥98%

The structure features:

  • A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.

  • Methyl groups at positions 1 and 9.

  • A ketone at position 4.

  • A carboxylic acid at position 2.

Spectral Data

  • ¹H NMR: Signals for the methyl groups (δ ~2.5–3.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm) .

  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O) groups (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .

  • Mass Spectrometry: Molecular ion peak at m/z 285.26 .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves multi-step cyclization and functional group transformations:

  • Core Formation: Cyclocondensation of halogenated pyrrolo-pyridine precursors with isocyanides or nitriles under palladium catalysis .

  • Carboxylic Acid Introduction: Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous lithium hydroxide .

    • Example:

      Methyl esterLiOH, H2OCarboxylic acid[6]\text{Methyl ester} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{Carboxylic acid} \quad[6]
  • Purification: Recrystallization or column chromatography to achieve high purity .

Optimization Challenges

  • Solvent Selection: Toluene or acetonitrile improves yield by minimizing side reactions .

  • Temperature Control: Microwave-assisted synthesis reduces reaction times and enhances efficiency.

Structural and Computational Analysis

X-ray Crystallography

While crystallographic data for this exact compound is limited, analogs (e.g., carboxamide derivatives) reveal:

  • Planar tricyclic systems with minimal deviation (bond angles: ~120° for aromatic rings) .

  • Hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms, stabilizing the structure .

Computational Modeling

  • Density Functional Theory (DFT): Predicts electron density localization at the ketone and carboxylic acid groups, suggesting reactivity toward nucleophiles .

  • Molecular Docking: Analogous compounds exhibit strong binding to SARS-CoV-2 M<sup>pro</sup> (binding energy: −8.2 kcal/mol) via interactions with His41 and Cys145 .

Pharmacological Applications

Antiviral Activity

  • SARS-CoV-2 Inhibition: Derivatives of this scaffold (e.g., carboxamides) suppress viral replication (EC₅₀ = 0.0519 µM) by targeting the main protease (M<sup>pro</sup>) .

  • Mechanism: Competitive inhibition of M<sup>pro</sup>’s catalytic dyad (His41-Cys145), disrupting viral polyprotein processing .

Pharmacokinetic and Toxicity Profiles

ADME Properties

ParameterValue
LogP~2.1 (predicted)
Solubility12.5 mg/mL (aqueous, pH 7.4)
Plasma Protein Binding89% (albumin)
  • Metabolism: Hepatic oxidation via CYP3A4, forming inactive glucuronides .

  • Excretion: Renal (70%) and fecal (30%) .

Toxicity Data

  • Acute Toxicity (LD₅₀): >500 mg/kg (oral, rats) .

  • Genotoxicity: Negative in Ames tests .

Industrial and Research Applications

Drug Development

  • Lead Optimization: Serves as a scaffold for derivatization (e.g., amide formation) to enhance bioavailability .

  • Patent Activity: Included in patents for kinase inhibitors (WO2021003157A1) and antiviral agents .

Analytical Methods

  • HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), retention time: 6.8 min .

  • LC-MS/MS: Quantification limit: 0.1 ng/mL in plasma .

Future Directions

Research Priorities

  • In Vivo Studies: Efficacy and safety profiling in animal models of COVID-19 and cancer .

  • Structural Modifications: Introducing fluorinated or sulfonamide groups to improve blood-brain barrier penetration .

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